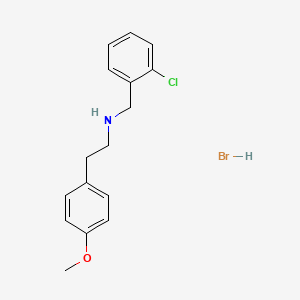

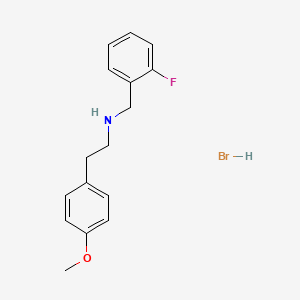

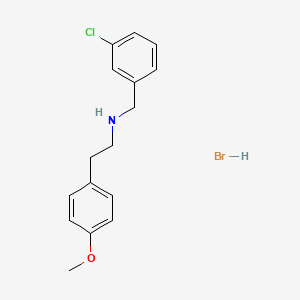

N-(2-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

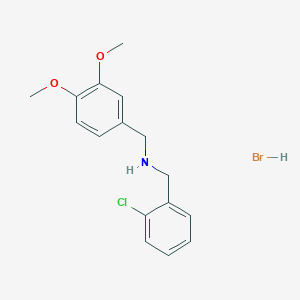

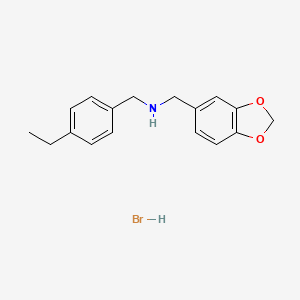

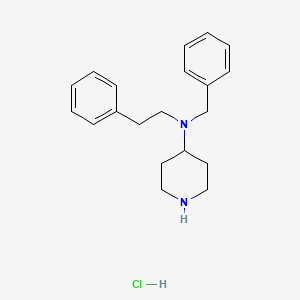

N-(2-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide; 95% (hereafter referred to as N-(2-CB-2-MPE)HBr) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. It is a derivative of the parent compound N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine (N-(2-CB-2-MPE)). N-(2-CB-2-MPE)HBr is used in research in the fields of biochemistry, pharmacology, and toxicology.

Aplicaciones Científicas De Investigación

Environmental Impact of Methoxychlor

Methoxychlor, a chlorinated hydrocarbon pesticide, has been studied for its proestrogenic activity and metabolic transformation to its active estrogenic form, HPTE. This compound's adverse effects on fertility, early pregnancy, and in utero development in females, as well as altered social behavior in males exposed prenatally, highlight the reproductive toxicity of methoxychlor. However, the significance of this toxicity with respect to human health remains undetermined (Cummings, 1997).

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, emitted from lignin pyrolysis and used as tracers for biomass burning, have been reviewed for their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation. This extensive review covers the kinetics, mechanisms, and SOA formation from methoxyphenols, emphasizing the need for future studies on their ecotoxicity and contribution to SOA formation from biomass-burning plumes (Liu, Chen, & Chen, 2022).

Pharmacological Activities of Paeonol Derivatives

Paeonol (2-hydroxy-4-methoxy acetophenone) and its derivatives have been extensively studied for a wide range of pharmacological activities. Structural modifications of paeonol have led to derivatives that exhibit antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other pharmacological effects. This review systematically discusses the structure-activity relationships and mechanisms of action of these derivatives, showcasing the therapeutic potential of paeonol and its modified forms (Wang et al., 2020).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO.BrH/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17;/h2-9,18H,10-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZXAUIXAIWLAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

amine hydrobromide; 95%](/img/structure/B6352108.png)

![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride; 95%](/img/structure/B6352142.png)